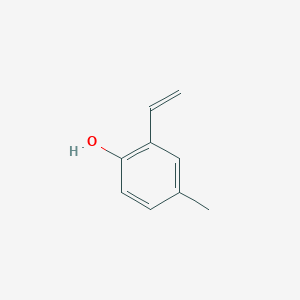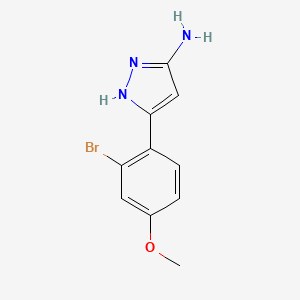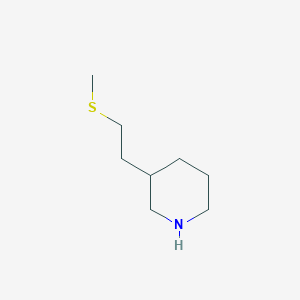
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a dimethylpropanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with 2,2-dimethylpropan-1-amine under acidic conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and other functionalized derivatives.
Applications De Recherche Scientifique
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine
- 3-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-amine
- 3-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine
Uniqueness
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10-5-6-11(2)12(7-10)8-13(3,4)9-14/h5-7H,8-9,14H2,1-4H3 |
Clé InChI |
QXPHOKVKSOQTCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


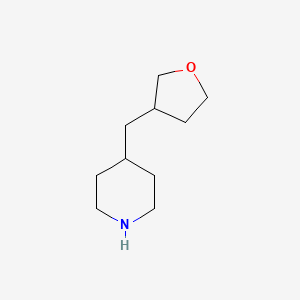
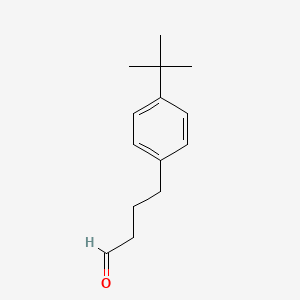
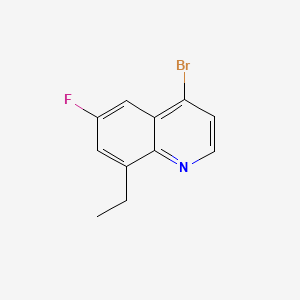

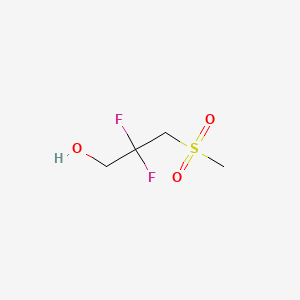

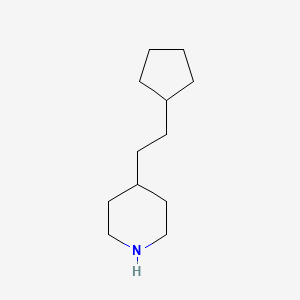
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
